Methyl 2-amino-3-(2H-1,2,3-triazol-2-yl)butanoate
CAS No.:
Cat. No.: VC17735275
Molecular Formula: C7H12N4O2
Molecular Weight: 184.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12N4O2 |
|---|---|
| Molecular Weight | 184.20 g/mol |
| IUPAC Name | methyl 2-amino-3-(triazol-2-yl)butanoate |
| Standard InChI | InChI=1S/C7H12N4O2/c1-5(6(8)7(12)13-2)11-9-3-4-10-11/h3-6H,8H2,1-2H3 |
| Standard InChI Key | QREBOAUJPNVZBA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(C(=O)OC)N)N1N=CC=N1 |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
Methyl 2-amino-3-(2H-1,2,3-triazol-2-yl)butanoate is systematically named according to IUPAC guidelines as methyl 2-amino-3-(triazol-2-yl)butanoate. Its structure comprises a butanoate backbone substituted at the second carbon with an amino group and at the third carbon with a 1,2,3-triazole ring. The compound’s canonical SMILES representation is , reflecting its stereochemical arrangement.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 184.20 g/mol |
| CAS Number | Not publicly disclosed |
| IUPAC Name | Methyl 2-amino-3-(triazol-2-yl)butanoate |
| SMILES | CC(C(C(=O)OC)N)N1N=CC=N1 |
Physicochemical Properties
While experimental data on melting and boiling points remain unpublished, the compound’s solubility and stability can be inferred from analogous structures. For instance, methyl esters of β-amino acids typically exhibit moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . The presence of the triazole ring, known for its aromatic stability and hydrogen-bonding capacity, likely enhances the compound’s thermal stability compared to non-heterocyclic analogs .
Synthesis and Reaction Pathways
Regioselective Alkylation Strategies
The synthesis of 1,2,3-triazole derivatives often involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or alkylation of preformed triazole rings. For methyl 2-amino-3-(2H-1,2,3-triazol-2-yl)butanoate, a plausible route involves the alkylation of 1,2,3-triazole with a suitably functionalized oxazoline precursor. In a related study, the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative yielded β-(1,2,4-triazol-1-yl)alanine derivatives in high regioselectivity . By analogy, substituting 1,2,3-triazole under similar conditions—using potassium carbonate and tetrabutylammonium bromide in DMF—could produce the target compound .
Oxazoline Ring-Opening and Functionalization
A critical step in synthesizing β-amino acid derivatives is the acid-catalyzed ring-opening of oxazoline intermediates. For example, treatment of O-tosyloxazoline with hydrochloric acid generates β-amino alcohols, which can subsequently be protected with tert-butoxycarbonyl (Boc) groups . Oxidation of the resulting N-protected amino alcohol with potassium permanganate yields the corresponding β-amino acid . Adapting this methodology to 1,2,3-triazole-containing precursors could streamline the production of methyl 2-amino-3-(2H-1,2,3-triazol-2-yl)butanoate.
Pharmacological and Biological Applications
Role in Drug Design and Enzyme Inhibition
The compound’s β-amino acid ester moiety is structurally analogous to glutamic acid, a neurotransmitter involved in excitatory synaptic transmission. Modifications at the triazole ring could modulate affinity for ionotropic glutamate receptors (iGluRs), as seen in related isoxazole derivatives . For example, tetrazolyl isoxazole amino acids act as antagonists for AMPA receptors, highlighting the potential of triazole-containing analogs in treating neurological disorders .
Comparative Analysis with Related Compounds
Methyl 2-Amino-3-(1-Ethyl-1H-1,2,4-Triazol-5-yl)-3-Methylbutanoate
A structurally related compound, methyl 2-amino-3-(1-ethyl-1H-1,2,4-triazol-5-yl)-3-methylbutanoate (CAS: 2228118-96-3), shares the β-amino ester framework but differs in triazole substitution and alkyl branching . With a molecular weight of 226.28 g/mol, this analog demonstrates how minor structural changes—such as ethyl substitution at the triazole ring—impact physicochemical and biological properties .
Hydroxymethyl-Triazole Derivatives
Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]butanoate (PubChem CID: 86262733) incorporates a hydroxymethyl group on the triazole ring, enhancing its hydrophilicity and potential for hydrogen bonding . Such modifications are critical in optimizing drug solubility and target engagement .
Future Research Directions
In Vivo and Clinical Studies
While in vitro studies suggest promising biological activities, preclinical trials are needed to evaluate the compound’s pharmacokinetics, toxicity, and efficacy in disease models. Collaborative efforts between synthetic chemists and pharmacologists will be vital to advancing this research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume